molecular formula C13H12BrN3O3 B214263 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No. B214263
M. Wt: 338.16 g/mol
InChI Key: XYYBJSKSSQHQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate. One potential direction is the development of new anti-cancer therapies based on its mechanism of action. Another potential direction is the study of its potential use in photodynamic therapy for cancer treatment. Further studies are also needed to determine its safety and efficacy in humans.

Synthesis Methods

Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. The second step involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride with methyl 2-aminobenzoate to form this compound.

properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

methyl 2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12BrN3O3/c1-17-11(9(14)7-15-17)12(18)16-10-6-4-3-5-8(10)13(19)20-2/h3-7H,1-2H3,(H,16,18)

InChI Key

XYYBJSKSSQHQGS-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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